4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-isopropylbenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a hydrazine derivative to form the triazole ring.
Thiol Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Propylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((4-Isopropylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications.
Properties
CAS No. |
478257-22-6 |
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Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)15-10-8-14(9-11-15)12-20-23-18(21-22-19(23)25)16-6-4-5-7-17(16)24-3/h4-13H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
PEJPPOATOHQNIZ-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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